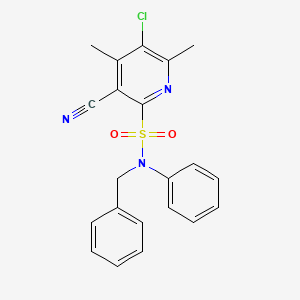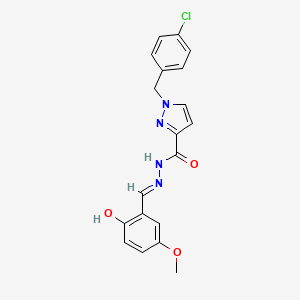
1-isonicotinoyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isonicotinoyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as IMB-1, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. IMB-1 belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors, which are known to play a crucial role in various pathological conditions such as inflammation, cancer, and cardiovascular diseases.
Mechanism of Action
1-isonicotinoyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is a potent inhibitor of NADPH oxidase, which is an enzyme that plays a crucial role in various pathological conditions such as inflammation, cancer, and cardiovascular diseases. NADPH oxidase generates reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. This compound inhibits the activity of NADPH oxidase by binding to its active site, thereby preventing the generation of ROS. This mechanism of action has been confirmed through various in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of ROS, which leads to a reduction in oxidative stress and inflammation. Additionally, this compound has been shown to have anti-angiogenic properties, which inhibit the growth of new blood vessels that are required for the growth and metastasis of cancer cells. Furthermore, this compound has been shown to have anti-proliferative effects on cancer cells, which inhibit their growth and division.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-isonicotinoyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is its potent inhibitory activity against NADPH oxidase, which makes it a potential candidate for the treatment of various pathological conditions such as cancer, inflammation, and cardiovascular diseases. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the pharmacokinetics and pharmacodynamics of this compound are not well understood, which limits its potential applications in clinical settings.
Future Directions
There are several future directions for research on 1-isonicotinoyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. One of the major areas of research is to improve the solubility of this compound, which would make it easier to administer in vivo. Additionally, further studies are required to understand the pharmacokinetics and pharmacodynamics of this compound, which would enable its potential applications in clinical settings. Furthermore, studies are required to investigate the potential applications of this compound in combination therapy with other chemotherapy drugs. Finally, studies are required to investigate the potential applications of this compound in other pathological conditions such as cardiovascular diseases and inflammation.
Synthesis Methods
The synthesis of 1-isonicotinoyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves the reaction of 3-amino-piperidine with isonicotinoyl chloride and 3'-methoxy-4-biphenylcarboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method of this compound has been reported in various scientific journals, and the purity of the compound has been confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-isonicotinoyl-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various pathological conditions. One of the major areas of research is its role in cancer treatment. Studies have shown that this compound inhibits the NADPH oxidase activity, which plays a crucial role in the growth and metastasis of cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-31-23-6-2-4-20(16-23)18-7-9-22(10-8-18)27-24(29)21-5-3-15-28(17-21)25(30)19-11-13-26-14-12-19/h2,4,6-14,16,21H,3,5,15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVQTRNBIKORSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026671.png)
![3-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6026677.png)
![5-[4-(dimethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6026686.png)
![7-butyl-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6026699.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone](/img/structure/B6026704.png)

![2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B6026707.png)

![2-[4-(1H-indol-3-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6026721.png)
![(5-methyl-2-thienyl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6026736.png)
![2-hydroxy-1-naphthaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6026744.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B6026754.png)
![1-(2-cyclohexylethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026756.png)
![N'-{[2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-4(1H)-isoquinolinylidene]methyl}benzenesulfonohydrazide](/img/structure/B6026763.png)